A2A Receptor Binding Affinity: SCH 58261 vs. ZM 241385, KW-6002, and Other Prototypical Antagonists
In a standardized head-to-head study using [3H]MSX-2 displacement on human cloned A2A receptors, SCH 58261 exhibited the highest potency among six prototypical antagonists, with a Ki value of 4 nM, ranking at the top of the series (SCH58261 ≥ Biogen-34 ≥ Ver-6623 ≥ MSX-2 > KW-6002 >> DMPX) [1]. For rat striatal A2A receptors, its Ki of 1.2 nM was second only to Biogen-34 (Ki 1.2 nM), with both being significantly more potent than KW-6002 [1].
| Evidence Dimension | Binding affinity (Ki) for human A2A receptor |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | KW-6002 (istradefylline): Ki > 4 nM; Biogen-34: Ki = 4 nM; Ver-6623: Ki ≈ 4 nM; MSX-2: Ki > 4 nM; DMPX: Ki >> 4 nM |
| Quantified Difference | SCH 58261 was the most potent antagonist for human A2A in this assay (rank order: SCH58261 ≥ Biogen-34 ≥ Ver-6623 ≥ MSX-2 > KW-6002 > > DMPX) [1] |
| Conditions | Human cloned A2A receptor expressed in HEK293 cells; [3H]MSX-2 radioligand displacement assay |
Why This Matters
This head-to-head ranking provides a clear, quantitative basis for selecting SCH 58261 when maximal potency at human A2A receptors is required in vitro, especially when comparing directly against clinically relevant antagonists like KW-6002.
- [1] Yang, M., Soohoo, D., Soelaiman, S., Kalla, R., Zablocki, J., Chu, N., ... & Zeng, D. (2007). Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(2), 133–144. View Source
